molecular formula C18H17N3O2S B2720552 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide CAS No. 896027-07-9

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide

Cat. No.: B2720552
CAS No.: 896027-07-9
M. Wt: 339.41
InChI Key: RPVTXKJGSSSJEB-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide is a synthetic organic compound designed for research applications. It belongs to the class of 1,3,4-oxadiazole derivatives, a scaffold known for its significant and diverse biological activities . The molecular structure integrates a 1,3,4-oxadiazole ring, a key pharmacophore in medicinal chemistry, linked to a 2,4-dimethylphenyl group and a 4-(methylsulfanyl)benzamide unit. This specific arrangement is of high interest in the design of novel bioactive molecules. The 1,3,4-oxadiazole core is extensively documented in scientific literature for its anticancer potential. Research indicates that derivatives of this scaffold can exhibit cytotoxic effects by targeting multiple crucial biological pathways in cancer cells. These mechanisms may include the inhibition of enzymes such as thymidylate synthase, telomerase, and histone deacetylase (HDAC), which are vital for cell proliferation and survival . Furthermore, analogous compounds featuring the 1,3,4-oxadiazole structure and a benzamide component have been investigated for their antimicrobial properties, showing promising activity against various bacterial strains . The presence of the methylsulfanyl group may influence the compound's electronic properties and lipophilicity, potentially affecting its interaction with biological targets. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this material with appropriate care and conduct their own experiments to determine its specific properties and applications.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-4-9-15(12(2)10-11)17-20-21-18(23-17)19-16(22)13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVTXKJGSSSJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide typically involves the formation of the oxadiazole ring followed by the attachment of the methylsulfanylbenzamide group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions with appropriate reagents yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-proliferative activities.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of sensors and other analytical tools due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. In cancer therapy, it is believed to induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting angiogenesis. The exact molecular targets and pathways are still under investigation, but studies suggest involvement of key enzymes and receptors.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Substituents on Oxadiazole Benzamide Substituent Key Structural Differences vs. Target Compound Reference
N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide 3-(Indol-3-yl)propyl Sulfanyl-linked butanamide Indole moiety; butanamide chain instead of benzamide
7e: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide Thiazole-methyl Sulfanyl-linked propanamide Thiazole substituent; propanamide chain
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxyphenyl-methyl Benzyl(methyl)sulfamoyl Sulfamoyl group; methoxybenzyl substituent
D35: 4-Methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide Pyridin-4-yl 4-Methyl Pyridine substituent (electron-withdrawing)
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) Thiophen-2-yl None (plain benzamide) Thiophene substituent; lacks methylsulfanyl group

Physicochemical Properties

The target compound’s molecular weight is approximately 381.45 g/mol (calculated). Key comparisons:

  • Solubility : The methylsulfanyl group enhances lipophilicity compared to sulfamoyl (LMM5) or pyridine (D35) groups, which introduce polarity .
  • Melting Points : Analogues like 7e and LMM5 exhibit melting points of 134–178°C and >95% purity, similar to the target compound’s expected range .

Discussion of Substituent Effects

  • Lipophilicity : Methylsulfanyl provides moderate lipophilicity, balancing solubility and cell permeability versus polar sulfamoyl (LMM5) or morpholine sulfonyl () groups .
  • Bioactivity : Thiophene (compound 25) and indole () substituents prioritize aromatic interactions, while the target’s dimethylphenyl group may optimize hydrophobic binding in enzyme pockets .

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity based on various research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure includes an oxadiazole ring, a methylsulfanyl group, and a benzamide moiety. The molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 316.38 g/mol. The presence of the oxadiazole ring is significant as it contributes to the compound's biological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Pathway Modulation : It can affect cellular pathways associated with cell proliferation and apoptosis.
  • Receptor Interaction : The oxadiazole moiety can interact with various receptors, modulating their activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it has potential as an anticancer agent due to its ability to inhibit tumor cell proliferation.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential for use as an antimicrobial agent.
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Data Table of Biological Activities

Activity Type Description Reference
AnticancerInhibits proliferation of cancer cells; effective in vitro against various lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammation in cellular models

Case Studies

  • Anticancer Study :
    A study evaluated the anticancer properties of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study highlighted the compound's potential as a lead for further development in cancer therapy.
  • Antimicrobial Evaluation :
    In another study, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be between 8–32 µg/mL for various strains, demonstrating its effectiveness as an antimicrobial agent.
  • Anti-inflammatory Research :
    Research involving mouse models showed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines in serum samples compared to control groups. This suggests its potential utility in managing conditions characterized by inflammation.

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